molecular formula C19H19N5O2S B3559983 N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3559983
M. Wt: 381.5 g/mol
InChI Key: KGRSNRUBNPYBSE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4H-1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-4-yl group at the 5-position.
  • A sulfanylacetamide side chain linked to the triazole’s 3-position, terminating in a 2-methoxyphenyl group .

This compound shares structural homology with ligands targeting insect olfactory receptors (Orco) and antimicrobial agents, though its specific biological activity remains underexplored in the provided evidence. Its synthesis likely involves alkylation of triazole-thiol intermediates with α-chloroacetamides, a method analogous to derivatives reported in .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-12-24-18(14-8-10-20-11-9-14)22-23-19(24)27-13-17(25)21-15-6-4-5-7-16(15)26-2/h3-11H,1,12-13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRSNRUBNPYBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Position Substituents

  • A structurally similar compound, N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), shares the allyl substituent but differs in pyridine orientation (2-yl vs. 4-yl) and acetamide substituents .

5-Position Pyridine Orientation

  • Pyridin-4-yl : The target compound’s pyridin-4-yl group may facilitate π-π stacking in receptor binding, as seen in Orco agonists like VUAA1 ().
  • Pyridin-2-yl/3-yl : Derivatives such as OLC-15 () and VUAA3 () show altered receptor activation profiles due to pyridine orientation shifts, highlighting the importance of heterocyclic positioning .

Acetamide Side Chain Modifications

Compound Name Acetamide Substituent Triazole Substituents (4-/5-positions) Key Activity/Application Reference
Target Compound 2-methoxyphenyl Allyl / Pyridin-4-yl Underexplored
VUAA1 (N-(4-ethylphenyl)-2-...) 4-ethylphenyl Ethyl / Pyridin-3-yl Orco agonist in insects
OLC-15 (N-(4-butylphenyl)-2-...) 4-butylphenyl Ethyl / Pyridin-2-yl Orco antagonist
2-{[4-ethyl-5-(2-pyridinyl)-...}acetamide 4-methoxyphenyl Ethyl / Pyridin-2-yl Structural analog (unreported)
N-substituted aryl derivatives (KA1-KA15) Varied aryl groups Amino / Pyridin-4-yl Antimicrobial, anti-inflammatory
  • Electron-withdrawing groups (EWGs) : Derivatives with EWGs (e.g., nitro, chloro) on the acetamide’s phenyl ring () show enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy) .
  • Methoxy positioning : The target’s 2-methoxyphenyl group may confer unique steric or electronic effects compared to 4-methoxyphenyl analogs (), though direct activity comparisons are lacking .

Orco Modulation

  • VUAA1 and VUAA3 () activate insect Orco channels with EC₅₀ values in the µM range, while OLC-15 acts as an antagonist . The target compound’s allyl and pyridin-4-yl groups may enhance binding to analogous receptors, though experimental validation is needed.

Antimicrobial and Anti-Inflammatory Activity

  • Derivatives from (e.g., KA3, KA4) with pyridin-4-yl and 4-amino-triazole cores exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus . The target compound’s lack of an amino group at the triazole’s 4-position may reduce antimicrobial potency but improve metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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